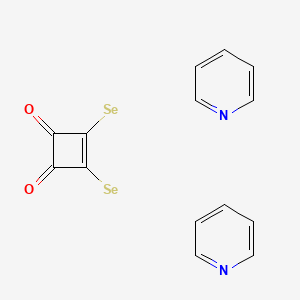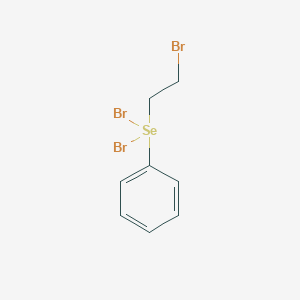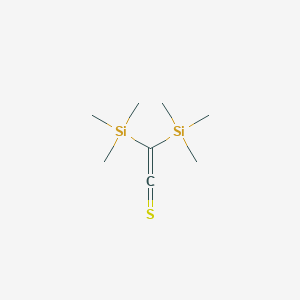![molecular formula C25H30N6S2 B14515005 3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] CAS No. 62575-64-8](/img/structure/B14515005.png)
3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] is a chemical compound known for its unique structure and properties. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of two triazole rings connected by a methylene bridge, with additional substituents including methylphenyl and propylsulfanyl groups.
Méthodes De Préparation
The synthesis of 3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent condensation reactions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of triazole rings to dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can occur at the methylphenyl or propylsulfanyl groups, using reagents like sodium hydride or alkyl halides. Major products from these reactions include substituted triazoles with varying functional groups.
Applications De Recherche Scientifique
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studies on antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] involves its interaction with molecular targets such as enzymes and receptors. The triazole rings can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the compound’s substituents can interact with hydrophobic pockets in proteins, modulating their function. Pathways involved in its action include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Compared to other triazole derivatives, 3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] is unique due to its specific substituents and methylene bridge. Similar compounds include:
3,3’-Methylenebis[4-(4-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]: Differing only in the position of the methyl group on the phenyl ring.
3,3’-Methylenebis[4-(3-methylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole]: Featuring an ethylsulfanyl group instead of a propylsulfanyl group.
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-oxazole]: Containing an oxazole ring instead of a triazole ring.
These comparisons highlight the structural diversity within this class of compounds and their potential for various applications.
Propriétés
Numéro CAS |
62575-64-8 |
|---|---|
Formule moléculaire |
C25H30N6S2 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
4-(3-methylphenyl)-3-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C25H30N6S2/c1-5-13-32-24-28-26-22(30(24)20-11-7-9-18(3)15-20)17-23-27-29-25(33-14-6-2)31(23)21-12-8-10-19(4)16-21/h7-12,15-16H,5-6,13-14,17H2,1-4H3 |
Clé InChI |
XQECQCVYBAOCDV-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C)CC3=NN=C(N3C4=CC=CC(=C4)C)SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)



![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)





